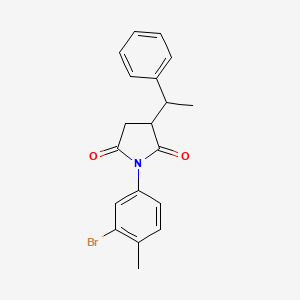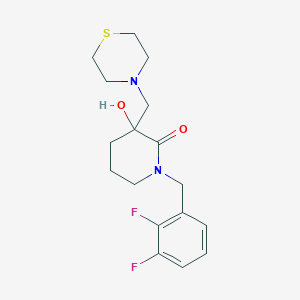![molecular formula C21H30FN3O B6059811 N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6059811.png)
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine, also known as RTI-111, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to increased feelings of pleasure and reward. This mechanism of action is similar to that of cocaine, which is a highly addictive drug that also inhibits the reuptake of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of cocaine, but with less addictive potential and fewer side effects. This compound has been shown to increase locomotor activity, induce conditioned place preference, and increase dopamine release in the brain. It has also been shown to have antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
One of the major advantages of N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the dopamine system in the brain. However, this compound is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It is also a controlled substance, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine. One area of interest is the development of new analogs with improved pharmacological properties, such as increased selectivity and reduced side effects. Another area of interest is the use of this compound as a diagnostic tool for Parkinson's disease, as it has been shown to be effective in detecting changes in the dopamine system in the brain. Finally, this compound may have potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety, which warrant further investigation.
合成法
The synthesis of N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine involves the reaction between 4-fluoroaniline and 1-(1-pyrrolidinyl)cyclopentanone to form the intermediate compound, which is then reacted with piperidine and acetic anhydride to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and state-of-the-art laboratory facilities.
科学的研究の応用
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating cocaine addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as a diagnostic tool for Parkinson's disease and as a research tool for studying the dopamine system in the brain.
特性
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(1-pyrrolidin-1-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O/c22-17-7-9-18(10-8-17)23-19-6-5-13-24(16-19)20(26)21(11-1-2-12-21)25-14-3-4-15-25/h7-10,19,23H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZOISPOJYIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)


![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)
![1-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6059794.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059800.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B6059802.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B6059807.png)
![N-benzyl-N,2-dimethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6059810.png)
![6-(2-chlorophenyl)-3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6059813.png)
